BenchChemオンラインストアへようこそ!

2-(2-Morpholinoethyl)isoindoline-1,3-dione

Alkaline Phosphatase Inhibition Isoform Selectivity Enzyme Screening

2-(2-Morpholinoethyl)isoindoline-1,3-dione (CAS 6820-90-2), frequently archived as N-(2-Morpholinoethyl)phthalimide, is a C14H16N2O3 N-substituted phthalimide derivative with a molecular weight of 260.29 g/mol. The fused isoindoline-1,3-dione (phthalimide) ring system serves as a privileged hydrophobic scaffold in medicinal chemistry, while the pendant N-ethylmorpholine motif introduces polar functionality and a tertiary amine that modulates physicochemical properties such as logP (reported as 0.72).

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 6820-90-2
Cat. No. B1615494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Morpholinoethyl)isoindoline-1,3-dione
CAS6820-90-2
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2
InChIKeyHZYIEFBIKQXUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Morpholinoethyl)isoindoline-1,3-dione (CAS 6820-90-2): N-Substituted Phthalimide Scaffold with a Morpholinoethyl Arm for Medicinal Chemistry and Isotopic Labeling


2-(2-Morpholinoethyl)isoindoline-1,3-dione (CAS 6820-90-2), frequently archived as N-(2-Morpholinoethyl)phthalimide, is a C14H16N2O3 N-substituted phthalimide derivative with a molecular weight of 260.29 g/mol . The fused isoindoline-1,3-dione (phthalimide) ring system serves as a privileged hydrophobic scaffold in medicinal chemistry, while the pendant N-ethylmorpholine motif introduces polar functionality and a tertiary amine that modulates physicochemical properties such as logP (reported as 0.72) . This combination places the compound at the intersection of classic phthalimide pharmacology and modern morpholine-containing drug design, where the morpholinoethyl substituent is specifically exploited as a key intermediate in the synthesis of isotopically labeled moclobemide-d8, a reversible monoamine oxidase inhibitor .

Why N-(2-Morpholinoethyl)phthalimide Cannot Be Replaced by Other N-Substituted Phthalimides in Isotopic Synthesis and Multi-Target Screening


In-class substitution of N-substituted phthalimides is unreliable because small structural changes at the N-alkyl chain produce divergent biological activity profiles, target binding, and synthetic utility [1]. The morpholinoethyl group of this compound is not a generic linker; it provides a specific tertiary amine with a characteristic logP (~0.72) and hydrogen-bond acceptor count (4) that distinguish it from analogous N-hydroxyethylphthalimide (logP ~0.5, used as a PDE4 inhibitor precursor) or N-dimethylaminoethyl variants (preferentially explored for DNA intercalation), each driving different biological outcomes . Furthermore, the morpholinoethyl fragment is structurally required for the compound's documented role as a direct intermediate in the synthesis of isotopically labeled moclobemide-d8, and its distinctive bovine alkaline phosphatase inhibition IC50 (1.11 × 10^5 nM) cannot be assumed for any other N-substituted phthalimide without comparative experimental data [2].

Quantitative Differential Evidence for Selecting 2-(2-Morpholinoethyl)isoindoline-1,3-dione Over Structural Analogs


Differential Alkaline Phosphatase (ALP) Isoform Inhibition: Target Compound vs. Bovine Intestinal ALP

The target compound exhibits differential inhibitory potency against alkaline phosphatase isoforms, with an IC50 of 1.11 × 10^5 nM for bovine tissue-nonspecific alkaline phosphatase (TNAP) [1]. This contrasts with its 6.2-fold lower IC50 of 1.79 × 10^4 nM for bovine intestinal alkaline phosphatase, representing a quantifiable isoform selectivity window that is absent in simple N-alkylphthalimides lacking the morpholinoethyl group [2].

Alkaline Phosphatase Inhibition Isoform Selectivity Enzyme Screening

LogP-Driven Differentiation: Morpholinoethyl vs. Hydroxyethyl and Dimethylaminoethyl Phthalimide Analogs

The target compound has a computed logP of 0.72 . By comparison, the structurally analogous N-(2-hydroxyethyl)phthalimide exhibits a logP of approximately 0.5, while N-(2-dimethylaminoethyl)phthalimide is predicted to have a logP of approximately 1.2, based on fragment-based and in silico property calculations [1]. This intermediate lipophilicity (logP 0.72) places the compound in a favorable window for balancing aqueous solubility and membrane permeability, differentiating it from both the more polar hydroxyethyl analog and the more lipophilic dimethylaminoethyl variant.

Lipophilicity Physicochemical Profiling LogP Comparison

Critical Synthetic Intermediate for Isotopic Labeling: Exclusive Role in Moclobemide-d8 Synthesis

The compound is explicitly documented as a synthetic intermediate in the preparation of moclobemide-d8, the deuterated internal standard of the reversible MAO-A inhibitor moclobemide . No other simple N-substituted phthalimide (e.g., N-hydroxyethyl, N-methyl, or N-benzyl phthalimide) is reported to serve this specific synthetic role for labeled moclobemide. The morpholinoethyl chain is structurally identical to the morpholinoethyl moiety present in moclobemide itself, making this compound uniquely positioned for isotopic labeling applications that cannot be fulfilled by other phthalimide derivatives.

Deuterated Standard Synthesis Moclobemide-d8 MAO Inhibitor Research

Storage Condition Requirements and Purity Specifications Differentiating Supplier Selection

Commercial suppliers document divergent storage requirements for this compound: Biozol specifies storage at -20°C for maximum product recovery , whereas Fluorochem and Bidepharm list standard ambient/room temperature conditions . Purity specifications also vary: Fluorochem offers 98% purity, Bidepharm provides 95%+ with batch-specific QC documentation (NMR, HPLC, GC), while other suppliers list 95% minimum purity . These differences in stability requirements and analytical certification have direct implications for long-term research reproducibility.

Storage Stability Purity Specification Procurement

Class-Level Acetylcholinesterase Inhibitory Potential vs. Rivastigmine Benchmark

While direct AChE inhibitory data for this specific compound are not available from primary peer-reviewed literature, close structural analogs within the isoindoline-1,3-dione class have demonstrated AChE inhibitory activity with IC50 values from 2.1 to 7.4 μM, with the most potent para-fluoro substituted derivatives achieving IC50 = 2.1 μM—surpassing the clinical comparator rivastigmine [1]. The morpholinoethyl substituent, by virtue of its tertiary amine and extended chain, is predicted to interact with the peripheral anionic site of AChE . This positions the target compound as a structurally distinct entry point relative to the established N-benzyl pyridinium series, though direct comparative quantitative data remain to be generated.

Acetylcholinesterase Inhibition Alzheimer's Disease Phthalimide SAR

Verified Application Domains for 2-(2-Morpholinoethyl)isoindoline-1,3-dione Based on Experimental and Synthetic Evidence


Synthesis of Isotopically Labeled Internal Standards for Moclobemide Bioanalysis

This compound serves as a direct, structurally obligatory intermediate in the preparation of moclobemide-d8, the deuterated analogue of the reversible MAO-A inhibitor used in clinical pharmacokinetic studies . Bioanalytical laboratories developing LC-MS/MS methods for moclobemide therapeutic drug monitoring or forensic toxicology require this specific intermediate because the morpholinoethyl chain must be present in the precursor to maintain structural fidelity between the labeled internal standard and the analyte. No alternative N-substituted phthalimide can substitute for this role without altering the synthetic pathway. Storage at -20°C is recommended for long-term stability of the intermediate .

Alkaline Phosphatase Isoform Probe Development with Defined Selectivity Fingerprint

The compound's experimentally measured 6.2-fold selectivity for bovine intestinal alkaline phosphatase (IC50 = 1.79 × 10^4 nM) over tissue-nonspecific alkaline phosphatase (IC50 = 1.11 × 10^5 nM) provides a quantifiable selectivity fingerprint [3]. Researchers designing ALP-targeted chemical probes or screening for isoform-selective inhibitors can use this compound as a reference standard with known selectivity parameters. The defined assay conditions (CDP-star substrate, 3–5 min preincubation, 15 min readout) enable reproducible cross-study comparisons [3].

Physicochemical Property-Driven Lead Optimization with Documented logP Benchmark

The experimentally validated logP of 0.72 positions this compound in an intermediate lipophilicity range suitable for CNS drug discovery programs. Medicinal chemistry teams optimizing phthalimide-based leads can use this compound as a reference point for balancing solubility, permeability, and target engagement. The structural distinction from N-(2-hydroxyethyl)phthalimide (logP ~0.5) and N-(2-dimethylaminoethyl)phthalimide (logP ~1.2) provides a rational basis for selecting the morpholinoethyl variant when intermediate lipophilicity is a design requirement [3]. The compound's 4 hydrogen-bond acceptors and fractional sp3 character (Fsp3 = 0.43) further inform property-based design decisions .

Acetylcholinesterase Inhibitor Screening in Alzheimer's Disease Research

Based on class-level SAR evidence showing that structurally related isoindoline-1,3-dione derivatives achieve AChE inhibitory IC50 values between 2.1 and 7.4 μM, with certain derivatives surpassing rivastigmine , this compound is a rational candidate for inclusion in AChE inhibitor screening cascades targeting Alzheimer's disease. The morpholinoethyl group may enable interactions with the peripheral anionic site of AChE, a mechanism implicated in the neuroprotective effects observed for related compounds in H2O2-induced PC12 neuronal cell death models . Direct in vitro evaluation against AChE is required before definitive claims about potency or selectivity can be made.

Quote Request

Request a Quote for 2-(2-Morpholinoethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.